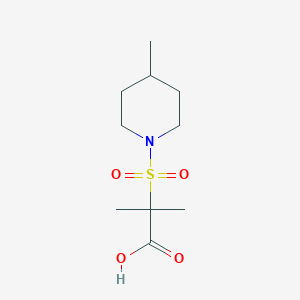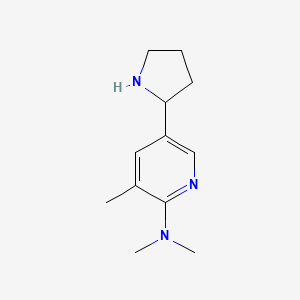![molecular formula C13H9BrClNOS B13009707 2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
The synthesis of 2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include brominating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and materials used in various industries.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one include:
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds also exhibit biological activities such as tyrosinase inhibition and anticancer properties.
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: This compound shares a similar benzothiazole core structure and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C13H9BrClNOS |
|---|---|
Peso molecular |
342.64 g/mol |
Nombre IUPAC |
2-bromo-5-(4-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H9BrClNOS/c14-13-16-10-5-8(6-11(17)12(10)18-13)7-1-3-9(15)4-2-7/h1-4,8H,5-6H2 |
Clave InChI |
LFQFJZNWQYFFBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)


![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)

![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)

